N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide: is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system attached to a benzamide moiety, with a methylsulfonyl group linked to the amino group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane ring system, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then functionalized to introduce the benzamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization and sulfonylation steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzamide moiety to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: In chemistry, N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide
- N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide
- N-bicyclo[2.2.1]hept-2-yl-4-[(propylsulfonyl)amino]benzamide
Uniqueness: N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide is unique due to its specific combination of the bicyclic ring system and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can be advantageous in various applications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-13-6-4-11(5-7-13)15(18)16-14-9-10-2-3-12(14)8-10/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJBDBZNSLAVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.